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Compound of Interest

Compound Name: TP-110

Cat. No.: B612070

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-110 is a synthetic peptide boronic acid derivative of tyropeptin that has garnered significant
interest as a potent and selective inhibitor of the 20S proteasome.[1] Its mechanism of action
involves the formation of a stable, covalent adduct with the N-terminal threonine residue of the
proteasome's (35 subunit, primarily inhibiting its chymotrypsin-like (CT-L) activity.[1] This
inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated
proteins and subsequent apoptosis, particularly in cancer cells. Consequently, TP-110 has
been investigated as a potential therapeutic agent for various malignancies, including multiple
myeloma and prostate cancer.[1][2][3]

This document provides a detailed protocol for the chemical synthesis of TP-110. It is important
to note that while the term "catalyst" was used in the topic inquiry, TP-110 is not a catalyst but a
targeted inhibitor. The synthesis of peptide boronic acids like TP-110 presents unique
challenges, primarily due to the lability of the aminoboronic acid moiety.[4] The following
protocols outline both solid-phase and solution-phase approaches to address these challenges
and successfully synthesize TP-110.

Physicochemical Properties of TP-110
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Property Value Reference
Molecular Formula Cs7H41BN20s Derived from Structure
Molecular Weight 622.55 g/mol Calculated

) ) ] General observation for similar
Appearance White to off-white solid
compounds

Soluble in DMSO, DMF,; _ o
General observation for similar

Solubility sparingly soluble in methanol;
) ] compounds
insoluble in water.
Store at -20°C under inert

Storage [4]

atmosphere.

Experimental Protocols

The synthesis of TP-110, with the structure 1-naphthylacetyl-L-(O-methyltyrosyl-L-valyl-L-(1-
amino-3-methylbutyl)boronic acid, can be achieved through a multi-step process. Both solid-
phase peptide synthesis (SPPS) and solution-phase synthesis are viable routes.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Approach

This approach offers advantages in purification by anchoring the growing peptide chain to a
solid support.

Materials:

Fmoc-L-Val-OH

Fmoc-L-(O-methyl) Tyr(tBu)-OH

1-Naphthylacetic acid

(1R)-1-amino-3-methylbutylboronic acid pinanediol ester

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
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» N,N-Diisopropylethylamine (DIPEA)
» Piperidine

» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

e Rink Amide resin

Procedure:

o Resin Swelling and Fmoc Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Treat
the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to
remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

e Coupling of the First Amino Acid (Fmoc-L-Val-OH): Dissolve Fmoc-L-Val-OH (3 eq), HBTU (3
eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin and shake at room
temperature for 2 hours. Wash the resin with DMF and DCM.

e Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the valine residue.

e Coupling of the Second Amino Acid (Fmoc-L-(O-methyl)Tyr(tBu)-OH): Dissolve Fmoc-L-(O-
methyl) Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the
resin and shake for 2 hours. Wash the resin with DMF and DCM.

e Fmoc Deprotection: Repeat step 1 to deprotect the N-terminus.

o N-terminal Capping with 1-Naphthylacetic acid: Dissolve 1-Naphthylacetic acid (3 eq), HBTU
(3 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 2 hours. Wash the resin
thoroughly with DMF and DCM.

o Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/H20/TIPS (95:2.5:2.5)
for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl
ether, centrifuge, and dry the crude product.
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o Coupling of the Boronic Acid Moiety: Dissolve the crude peptide (1 eq) and (1R)-1-amino-3-
methylbutylboronic acid pinanediol ester (1.2 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (3

eq) and stir at room temperature overnight.

o Deprotection and Purification: To deprotect the boronic acid, treat the product with

isobutylboronic acid in a mixture of hexane and an appropriate organic solvent.[5] Purify the

final compound using preparative HPLC to yield TP-110.

Quantitative Data (Expected):

Step Expected Yield Purity (Post-HPLC)
Peptide Synthesis and
60-70% >95%
Cleavage
Boronic Acid Coupling and
40-50% >98%

Deprotection

Protocol 2: Solution-Phase Synthesis Approach

This classical approach offers flexibility but requires purification at each step.
Materials:

Boc-L-Val-OH

e Boc-L-(O-methyl)Tyr-OH

o 1-Naphthylacetic acid

e (1R)-1-amino-3-methylbutylboronic acid pinanediol ester

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
¢ Hydroxybenzotriazole (HOBL)

o Triethylamine (TEA)
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e Hydrochloric acid (for deprotection)

o Ethyl acetate (EtOAC)

o Saturated sodium bicarbonate solution
Procedure:

e Dipeptide Formation (Boc-L-(O-methyl)Tyr-L-Val-OMe): Couple Boc-L-(O-methyl)Tyr-OH with
H-L-Val-OMe using EDC and HOBt in DCM. Purify by column chromatography.

e Boc Deprotection: Deprotect the N-terminus using 4M HCI in dioxane. Neutralize with TEA.

» N-terminal Capping: Couple the resulting dipeptide with 1-Naphthylacetic acid using EDC
and HOBt. Purify the product.

e Saponification: Hydrolyze the methyl ester at the C-terminus using LIOH in a THF/water
mixture to obtain the free carboxylic acid.

e Amide Coupling with Boronic Acid: Couple the free acid with (1R)-1-amino-3-
methylbutylboronic acid pinanediol ester using EDC and HOB.

» Final Deprotection and Purification: Deprotect the boronic acid as described in the SPPS
protocol. Purify the final product by HPLC.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612070#protocol-for-synthesizing-tp-110-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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